3-(6-Aminopyridin-3-yl)propanoic acid

Description

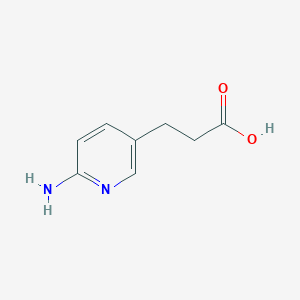

3-(6-Aminopyridin-3-yl)propanoic acid is a derivative of pyridine, characterized by the presence of an amino group at the 6th position of the pyridine ring and a propanoic acid moiety attached to the 3rd position.

Properties

IUPAC Name |

3-(6-aminopyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMWQXLIYJTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593438 | |

| Record name | 3-(6-Aminopyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446263-96-3 | |

| Record name | 3-(6-Aminopyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-aminopyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Pyridine Derivatives : The synthesis often begins with derivatives of pyridine, specifically 6-nitropyridine or 6-bromopyridine, which undergo various transformations to introduce the amino and propanoic acid functionalities.

Reaction Steps

-

- Reagents : Propanoic acid or its derivatives are introduced via nucleophilic substitution.

- Conditions : The reaction typically requires a base to facilitate the substitution of the leaving group (e.g., bromide or tosylate).

-

- The product is usually converted into its acid form by treatment with an acid (e.g., hydrochloric acid) to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may adopt more scalable methods:

Continuous Flow Synthesis

- Advantages : Continuous flow reactors can enhance reaction efficiency and control over reaction parameters, leading to improved yields and purity.

- Application : This method is particularly useful for large-scale production where consistent quality is essential.

Automated Synthesis Techniques

- Automation in synthesis allows for precise control over reaction conditions and can reduce human error.

- Automated systems can facilitate multi-step reactions, enabling the synthesis of complex compounds from simpler precursors.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity this compound:

Chromatography

Crystallization

- Crystallization can be used as a final purification step to obtain the compound in solid form.

- This method relies on solubility differences and can yield high-purity crystals suitable for further characterization.

Characterization of the Compound

Characterization is essential to confirm the structure and purity of synthesized this compound:

| Characterization Method | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Used to determine molecular structure and confirm functional groups |

| Mass Spectrometry (MS) | Provides molecular weight information and confirms identity |

| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands |

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits characteristic acid-base behavior due to its amino and carboxylic acid groups:

- Protonation/Deprotonation :

| Reaction | Conditions | Product |

|---|---|---|

| Protonation of amino group | HCl (aqueous) | This compound hydrochloride |

| Deprotonation of carboxylic acid | NaOH (pH > 5) | Sodium 3-(6-aminopyridin-3-yl)propanoate |

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions:

- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters .

- Amidation : Forms amides when treated with amines in the presence of coupling agents like EDC/HOBt .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

- Acylation : Reacts with acetyl chloride to form acetamide derivatives.

- Sulfonation : Forms sulfonamides when treated with sulfonyl chlorides .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | AcCl, pyridine | 3-(6-Acetamidopyridin-3-yl)propanoic acid |

| Sulfonation with tosyl chloride | TsCl, NaOH | 3-(6-Tosylamidopyridin-3-yl)propanoic acid |

Condensation and Cyclization

The compound undergoes cyclization reactions to form heterocyclic derivatives:

- Triazole Formation : Reacts with hydrazines in the presence of alum catalysts to yield triazole derivatives .

- Lactam Synthesis : Intramolecular cyclization under dehydrating conditions forms six-membered lactams .

Enzyme Inhibition and Biological Activity

Derivatives of this compound exhibit biological activity through interactions with enzymes:

- α-Amylase/α-Glucosidase Inhibition : Modifications at the amino or carboxylic acid group enhance inhibitory effects, relevant to diabetes management .

- Neuroprotection : Structural analogs show potential in modulating glutamate receptors.

| Derivative | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 3-(6-Acetamidopyridin-3-yl)propanoic acid | α-Amylase | 12.4 ± 0.8 |

| 3-(6-Tosylamidopyridin-3-yl)propanoic acid | α-Glucosidase | 8.9 ± 0.6 |

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to substituent positioning:

Scientific Research Applications

Chemistry

- Building Block : Serves as a precursor in synthesizing more complex organic molecules.

- Reactivity Studies : The unique positioning of the amino group on the pyridine ring influences both chemical reactivity and biological activity.

Biology

- Biologically Active Compounds : Investigated for its role in synthesizing compounds with potential therapeutic properties.

- Structure–Activity Relationship (SAR) : Studies have shown that modifications to the amino group can enhance biological activity against various pathogens .

Medicine

- Therapeutic Potential : Research indicates potential anti-inflammatory and antimicrobial properties. For instance, derivatives have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticoagulant Properties : Some studies suggest its utility in inhibiting carboxypeptidase U, which could be beneficial in managing thrombotic conditions .

Anti-inflammatory Activity

A study demonstrated that derivatives of pyridine compounds exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests that modifications to the structure can enhance their therapeutic efficacy.

Antimicrobial Properties

Research focused on the antimicrobial efficacy of pyridine derivatives against various pathogens revealed that alterations to the amino group significantly improved bioactivity against Gram-positive bacteria. This underscores the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid moiety can participate in acid-base reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

3-(6-Aminopyridin-3-yl)acrylate: Similar structure but with an acrylate group instead of a propanoic acid moiety.

6-Aminonicotinic acid: Contains an amino group at the 6th position but lacks the propanoic acid chain.

3-Pyridinepropanoic acid: Similar structure but without the amino group.

Uniqueness

3-(6-Aminopyridin-3-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(6-Aminopyridin-3-yl)propanoic acid (CAS No. 446263-96-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a propanoic acid moiety attached to a pyridine ring, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range against certain tumor cells, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in bacterial fatty acid biosynthesis. This inhibition can lead to antibacterial effects, making it a candidate for treating bacterial infections .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Fatty Acid Synthesis : By targeting FabI, an enzyme crucial for bacterial fatty acid synthesis, the compound disrupts lipid biosynthesis in bacteria, leading to their growth inhibition .

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to its antiproliferative effects. This involves the activation of caspases and other apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 3-(6-Aminopyridin-3-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pyridine or propanoic acid precursors. Key steps include:

- Nucleophilic substitution : Introducing the amino group at the pyridine ring’s 6-position via Buchwald-Hartwig amination or metal-catalyzed coupling .

- Backbone assembly : Coupling the pyridine moiety to propanoic acid using esterification or peptide-like coupling reagents (e.g., EDC/HOBt).

- Protection/deprotection : Temporary protection of the amino group (e.g., Boc) to prevent side reactions during synthesis .

Optimization : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Pd vs. Cu) critically affect yield. For example, Pd(OAc)₂ increases coupling efficiency but requires inert conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms the pyridine ring’s substitution pattern and propanoic acid linkage. Aromatic protons at δ 8.2–8.5 ppm indicate pyridine protons, while δ 2.5–3.5 ppm corresponds to the propanoic acid backbone .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, Acta Crystallographica data () shows intramolecular H-bonding between the amino and carboxyl groups, stabilizing the zwitterionic form .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.1) .

Q. How can researchers predict physicochemical properties like solubility and LogP?

- In silico tools : Use software like ALOGPS or PubChem-derived data () to estimate LogP (~0.01) and solubility (~2.26 mol/L in water).

- Experimental validation : Shake-flask methods with HPLC quantification. For instance, the compound’s carboxyl group enhances aqueous solubility but reduces BBB permeability .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or dynamic proton exchange. Strategies include:

Q. What strategies optimize the compound’s stability in biological assays?

- pH control : The zwitterionic form dominates at physiological pH (6–8), reducing aggregation. Buffers like PBS (pH 7.4) stabilize the compound .

- Light/temperature : Store at –20°C in amber vials to prevent photodegradation of the pyridine ring .

Q. How to investigate protein-ligand interactions involving this compound?

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with immobilized receptors.

- Molecular docking : Use PyMOL or AutoDock to model interactions. The amino group may form H-bonds with catalytic residues (e.g., in enzymes like kinases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to address discrepancies in bioactivity data across studies?

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and readouts (luminescence vs. fluorescence).

- Metabolic stability : Check for metabolite interference using LC-MS. For example, oxidative deamination of the pyridine ring could reduce activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.